amine CAS No. 886124-81-8](/img/structure/B345038.png)
[(4,5-Dichloro-2-methylphenyl)sulfonyl](methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dichloro-2-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide functional group This compound is characterized by the presence of two chlorine atoms, a methyl group attached to a phenyl ring, and a sulfonyl group bonded to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-2-methylphenyl)sulfonylamine typically involves the following steps:
Nitration: The starting material, 4,5-dichloro-2-methylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The resulting amine is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of (4,5-Dichloro-2-methylphenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dichloro-2-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4,5-Dichloro-2-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4,5-Dichloro-2-methylphenyl)sulfonylamine exerts its effects involves the interaction of its sulfonamide group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-2-methylphenyl)sulfonylamine
- (4,5-Dichloro-2-methylphenyl)sulfonylamine
- (4,5-Dichloro-2-methylphenyl)sulfonylamine
Uniqueness
(4,5-Dichloro-2-methylphenyl)sulfonylamine is unique due to the specific positioning of the chlorine atoms and the methyl group on the phenyl ring. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
N-butan-2-yl-4,5-dichloro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-8(3)14-17(15,16)11-6-10(13)9(12)5-7(11)2/h5-6,8,14H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJRXFPPNLATKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B344955.png)
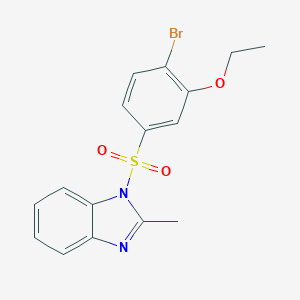
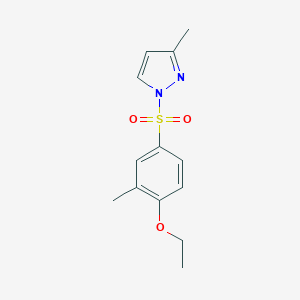
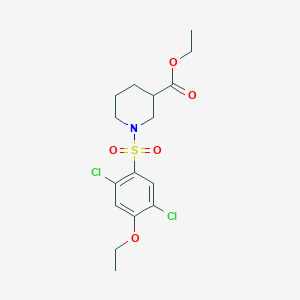
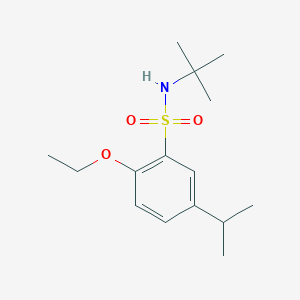
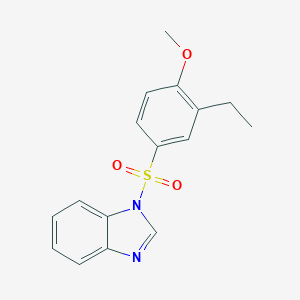
amine](/img/structure/B344978.png)
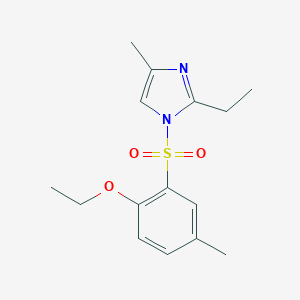
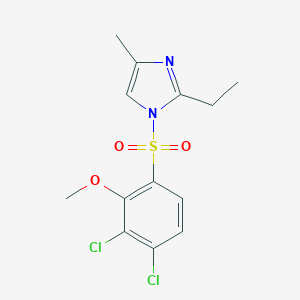
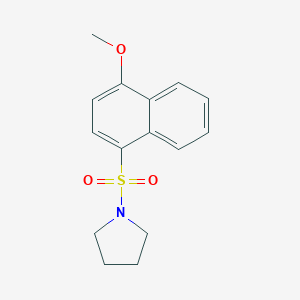
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344986.png)
![4-Chloro-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B344987.png)
![2,4-Dichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-5-methylbenzene](/img/structure/B344991.png)
![4-Chloro-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]-1-methoxybenzene](/img/structure/B344992.png)
